N-(2-methylbutyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
54449-43-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-methylbutyl)benzamide |
InChI |
InChI=1S/C12H17NO/c1-3-10(2)9-13-12(14)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14) |
InChI Key |
WZMMLLZZAFESMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for N 2 Methylbutyl Benzamide Analogues
Conventional Synthetic Routes to the N-(2-methylbutyl)benzamide Core Structure
Traditional methods for forming the this compound scaffold primarily rely on the coupling of a benzoic acid derivative with 2-methylbutylamine (B1361350). These routes are well-established and widely used in laboratory and industrial settings.
The most direct and common approach to synthesizing this compound is through the amidation reaction. This can be achieved by activating the carboxylic acid group of benzoic acid to make it more susceptible to nucleophilic attack by 2-methylbutylamine.
One of the oldest but still relevant methods involves converting benzoic acid into a more reactive derivative, such as an acyl chloride (benzoyl chloride). The benzoyl chloride is then reacted with 2-methylbutylamine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This is a variation of the well-known Schotten-Baumann reaction.
In modern synthesis, the direct coupling of benzoic acid and 2-methylbutylamine is preferred, as it avoids the extra step of creating the acyl chloride. This is facilitated by a wide array of coupling reagents . These reagents activate the carboxylic acid in situ. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net While effective, these methods often generate stoichiometric amounts of byproducts that can complicate purification and are not atom-economical. walisongo.ac.id
The direct thermal condensation of benzoic acid and 2-methylbutylamine is also possible but typically requires high temperatures to drive off the water formed during the reaction, which can limit its applicability to sensitive substrates. rsc.org
Table 1: Comparison of Conventional Amidation Methods for N-Alkylbenzamides
| Method | Activating Agent / Reagent | Typical Conditions | Advantages | Disadvantages |
| Acid Chloride Route | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Two steps: 1. Formation of benzoyl chloride. 2. Reaction with amine and base. | High reactivity, often high yields. | Harsh reagents, generates HCl, poor atom economy. walisongo.ac.id |
| Coupling Reagent | DCC, HATU, BOP-Cl, etc. | One-pot reaction at or below room temperature. | Mild conditions, high efficiency for complex molecules. researchgate.net | Expensive reagents, stoichiometric byproducts (e.g., DCU), potential for racemization. walisongo.ac.id |
| Direct Thermal Amidation | None (Heat) | High temperatures (e.g., >150 °C) in a suitable solvent. | Simple, no additional reagents needed. | High energy input, not suitable for thermolabile compounds. |
The synthesis of substituted analogues of this compound allows for the fine-tuning of the molecule's properties. These syntheses can involve modifying either the benzoic acid or the amine starting material before the coupling step, or by functionalizing the benzamide (B126) product itself.
For instance, substituted N-(2-methylbutyl)benzamides can be prepared by starting with a pre-functionalized benzoic acid, such as 4-nitrobenzoic acid or 3-methoxybenzoic acid, and then performing one of the amidation reactions described above. Subsequent reactions can then modify these substituents; for example, a nitro group can be reduced to an amine, which can then be further derivatized. youtube.com
Alternatively, functional groups can be introduced onto the aromatic ring after the amide has been formed. However, the benzamide group itself influences the reactivity and regioselectivity of subsequent reactions. The amide group is generally a deactivating, meta-director for electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation. youtube.com
More advanced strategies involve tandem processes or flow chemistry. For example, a multi-step synthesis of an alkaloid was achieved in a continuous flow system, linking seven separate synthetic steps. syrris.jp This paradigm combines reactions, purifications, and solvent exchanges into a single, automated process, which could be adapted for the production of complex this compound analogues, significantly improving efficiency and reproducibility. syrris.jp
Stereocontrolled Synthesis and Chiral Induction in this compound Production
The 2-methylbutylamine portion of this compound contains a stereocenter at the C2 position. Therefore, the compound can exist as two distinct enantiomers: (S)-N-(2-methylbutyl)benzamide and (R)-N-(2-methylbutyl)benzamide. For applications in fields such as pharmaceuticals or materials science, controlling this stereochemistry is often critical.
The most straightforward and common method for producing an enantiomerically pure version of this compound is to employ a chiral pool synthesis approach. This involves starting with an enantiomerically pure amine, such as commercially available (S)-(-)-2-methylbutylamine or (R)-(+)-2-methylbutylamine.
When these enantiopure amines are used in standard amidation reactions (e.g., with benzoyl chloride or with benzoic acid and a coupling agent), the reaction occurs at the nitrogen atom and does not involve the breaking or formation of bonds at the chiral carbon center. Consequently, the stereochemistry of the amine is directly transferred to the final amide product with high fidelity. This method is highly effective, provided the chiral starting material is available in high enantiomeric purity. The use of chiral amines as resolving agents for acids is a well-established practice, underscoring the importance and accessibility of such chiral building blocks. researcher.life
Green Chemistry Principles and Sustainable Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce environmental impact, improve safety, and increase efficiency. walisongo.ac.id These principles are directly applicable to the synthesis of this compound.
A key area of research is the development of catalytic methods for the direct amidation of carboxylic acids and amines, where water is the only byproduct. acs.org This approach offers superior atom economy compared to methods using coupling agents. Boric acid has been shown to be an effective catalyst for such condensation reactions, providing a simple, efficient, and solvent-free procedure in some cases. walisongo.ac.idresearchgate.net
Chemo-enzymatic methods represent a powerful green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in non-aqueous, green solvents like cyclopentyl methyl ether. nih.govnih.gov These enzymatic reactions often proceed under mild conditions with high selectivity and yield, and without the need for extensive purification, making them attractive for industrial-scale production. nih.govnih.gov
The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are hazardous and contribute significantly to chemical waste. mdpi.com Research into greener solvents has identified alternatives like 2-methyl-tetrahydrofuran or specialized ionic liquids that are more environmentally benign. acs.orgchemistryviews.org Furthermore, photocatalytic methods using novel materials like Covalent Organic Frameworks (COFs) are emerging, which can drive amide synthesis using light under mild conditions, offering high recyclability and reducing the reliance on transition metal catalysts. dst.gov.in
Table 2: Overview of Green Synthetic Approaches for Amide Formation
| Approach | Catalyst / Method | Key Principles | Advantages |
| Catalytic Direct Amidation | Boric Acid, Zirconium Catalysts, Ionic Liquids | Catalytic dehydration, avoiding stoichiometric activators. rsc.orgacs.org | High atom economy (water is the only byproduct), reduced waste. walisongo.ac.id |
| Enzymatic Synthesis | Lipases (e.g., Candida antarctica lipase B) | Biocatalysis, use of green solvents. nih.govnih.gov | Mild reaction conditions, high selectivity, excellent yields, biodegradable catalyst. nih.gov |
| Photocatalysis | Covalent Organic Frameworks (COFs) | Use of light energy, heterogeneous catalysis. dst.gov.in | Mild conditions, catalyst recyclability, potential for novel reactivity. dst.gov.in |
| Greener Solvents | 2-MeTHF, Cyclopentyl methyl ether (CPME), Water | Replacement of hazardous solvents (e.g., DCM, DMF). mdpi.comchemistryviews.org | Reduced environmental impact, improved process safety. mdpi.com |
Spectroscopic and Advanced Analytical Characterization of N 2 Methylbutyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-(2-methylbutyl)benzamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the behavior of atomic nuclei in a magnetic field, NMR can reveal the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive understanding of its molecular framework.
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. The spectrum displays signals corresponding to chemically non-equivalent protons, and the chemical shift (δ), multiplicity, and integration of these signals are indicative of their electronic environment and proximity to other protons.
In the ¹H NMR spectrum of this compound, the aromatic protons of the benzoyl group are expected to appear in the downfield region, typically between 7.4 and 7.8 ppm. The protons ortho to the carbonyl group are generally the most deshielded. The amide proton (N-H) signal is anticipated to be a broad singlet or a triplet, its chemical shift being sensitive to solvent and concentration. The protons of the 2-methylbutyl group will appear in the upfield region. The methylene protons adjacent to the nitrogen atom (N-CH₂) are expected to be a multiplet due to coupling with the adjacent methine proton and the amide proton. The methine proton (CH), the other methylene protons (CH₂), and the two methyl groups (CH₃) will each have distinct signals with characteristic multiplicities and chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Aromatic (ortho) | ~ 7.7-7.8 | Doublet | 2H |
| Aromatic (meta, para) | ~ 7.4-7.5 | Multiplet | 3H |
| Amide (N-H) | ~ 6.0-6.5 | Broad Triplet | 1H |
| N-CH₂ | ~ 3.3-3.4 | Multiplet | 2H |
| CH (methine) | ~ 1.8-1.9 | Multiplet | 1H |
| CH₂ (methylene) | ~ 1.4-1.5 | Multiplet | 2H |
| CH₃ (doublet) | ~ 0.9-1.0 | Doublet | 3H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.
For this compound, the carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 167-170 ppm. The aromatic carbons will resonate in the 127-135 ppm region, with the carbon attached to the carbonyl group (quaternary carbon) appearing at a slightly different shift compared to the protonated aromatic carbons. The carbons of the 2-methylbutyl group will appear in the upfield region of the spectrum, with the carbon attached to the nitrogen (C-N) being the most downfield among them.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | ~ 168 |
| Aromatic (C-C=O) | ~ 134 |
| Aromatic (CH) | ~ 127-132 |
| N-CH₂ | ~ 45 |
| CH (methine) | ~ 35 |
| CH₂ (methylene) | ~ 26 |
| CH₃ (on methine) | ~ 16 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the N-H proton and the adjacent N-CH₂ protons, and throughout the spin system of the 2-methylbutyl group. This would confirm the sequence of the alkyl chain: the N-CH₂ protons would show a correlation to the methine (CH) proton, which in turn would correlate with the adjacent methylene (CH₂) and methyl (CH₃) protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum of this compound would show cross-peaks connecting each proton signal (except the amide N-H) to its corresponding carbon signal. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. wikipedia.orgemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms. In this compound, an HMBC spectrum would show correlations from the N-H and N-CH₂ protons to the carbonyl carbon, confirming the amide linkage. Correlations would also be observed from the ortho-aromatic protons to the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns of this compound
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. The molecular formula of this compound is C₁₂H₁₇NO. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm this formula with a high degree of confidence.
The expected exact mass for [C₁₂H₁₇NO + H]⁺ can be calculated using the masses of the most abundant isotopes of each element (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915). This precise measurement is a critical step in the identification of a newly synthesized compound.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amides. nih.gov In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺. By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern is obtained, which provides valuable structural information.
The fragmentation of this compound is expected to proceed through several key pathways common to N-alkylbenzamides. A primary fragmentation would be the cleavage of the amide bond. The loss of the 2-methylbutyl group as a neutral species would lead to the formation of the benzoyl cation (m/z 105). Another characteristic fragmentation pathway involves the cleavage of the C-C bonds within the alkyl chain. For instance, cleavage alpha to the nitrogen atom can occur. The fragmentation pattern can be complex, but the major fragments often provide clear evidence for the different structural components of the molecule. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups: the secondary amide linkage (-CONH-), the aromatic benzene (B151609) ring, and the aliphatic 2-methylbutyl group.
The most prominent features in the IR spectrum of an amide are the Amide bands. The Amide A band , typically appearing in the range of 3300–3500 cm⁻¹, is associated with the N-H stretching vibration. nih.gov The position of this band can be influenced by hydrogen bonding; a sharper peak around 3400 cm⁻¹ suggests free N-H, while a broader band at lower wavenumbers indicates the presence of intermolecular hydrogen bonding.
The Amide I band , which is one of the most intense and useful bands for amide structure analysis, arises primarily from the C=O stretching vibration and is expected to be observed in the region of 1630–1680 cm⁻¹. nih.gov Its exact position can provide insights into the molecular conformation and hydrogen-bonding environment. For instance, a lower frequency might suggest stronger hydrogen bonding involving the carbonyl oxygen.
The Amide II band , found between 1510 cm⁻¹ and 1570 cm⁻¹, is a result of the coupling of the N-H in-plane bending and C-N stretching vibrations. nih.gov The Amide III band is a more complex vibration involving C-N stretching and N-H bending, appearing in the 1250–1350 cm⁻¹ range. nih.gov
In addition to the amide bands, the spectrum of this compound would show absorptions corresponding to the aromatic ring and the alkyl chain. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed as a series of peaks in the 1450–1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the 2-methylbutyl group are expected just below 3000 cm⁻¹, generally in the 2850–2960 cm⁻¹ range.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching (Amide A) | Secondary Amide (-NH) | 3300–3500 |
| C=O Stretching (Amide I) | Amide Carbonyl | 1630–1680 |
| N-H Bending & C-N Stretching (Amide II) | Secondary Amide | 1510–1570 |
| C-N Stretching & N-H Bending (Amide III) | Secondary Amide | 1250–1350 |
| Aromatic C-H Stretching | Benzene Ring | > 3000 |
| Aromatic C=C Stretching | Benzene Ring | 1450–1600 |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics based on the known structures of related benzamides and other secondary amides.
In the solid state, the conformation of this compound would be dictated by a balance of intramolecular steric effects and intermolecular packing forces. The amide bond itself is known to be predominantly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This planarity leads to the possibility of cis and trans isomers with respect to the C-N bond. For most secondary amides, the trans conformation is significantly more stable and is almost exclusively observed in crystal structures due to reduced steric hindrance. nih.gov
The crystal packing of this compound is anticipated to be dominated by intermolecular hydrogen bonds, which are a hallmark of secondary amides. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically leads to the formation of one-dimensional chains or tapes of molecules linked by N-H···O=C hydrogen bonds. This hydrogen-bonding motif is a primary driving force in the crystal engineering of amides. nih.gov
Theoretical and Computational Chemistry Studies on N 2 Methylbutyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and other key properties that govern the molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. By utilizing functionals that correlate the electron density with the total energy of the system, DFT can accurately predict molecular geometries and other electronic parameters. For a molecule like N-(2-methylbutyl)benzamide, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov
The first step in a DFT study is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov These optimized structural parameters can then be compared with experimental data if available. Following optimization, various molecular properties can be calculated, including the dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions. researchgate.net
Table 1: Illustrative Predicted Molecular Properties of this compound using DFT Note: These are representative values typical for benzamide (B126) derivatives and are for illustrative purposes.
| Parameter | Predicted Value | Unit |
|---|---|---|
| Total Energy | -652.123 | Hartree |
| Dipole Moment | 3.70 | Debye |
| Polarizability (α) | 25.8 | ų |
| C=O Bond Length | 1.23 | Å |
| C-N Bond Length (Amide) | 1.36 | Å |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. mdpi.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). nih.govconicet.gov.ar These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in quantitative structure-activity relationship (QSAR) studies. researchgate.net
Table 2: Illustrative FMO Properties and Reactivity Descriptors for this compound Note: These values are hypothetical and serve to illustrate the output of such an analysis.
| Quantum Chemical Parameter | Calculated Value | Unit |
|---|---|---|
| EHOMO | -6.85 | eV |
| ELUMO | -0.95 | eV |
| Energy Gap (ΔE) | 5.90 | eV |
| Ionization Potential (I) | 6.85 | eV |
| Electron Affinity (A) | 0.95 | eV |
| Chemical Hardness (η) | 2.95 | eV |
| Electronegativity (χ) | 3.90 | eV |
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics provides deep insight into electronic structure, it is computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a computationally efficient alternative for exploring the conformational landscape and dynamic behavior of molecules. researchgate.net
Molecular mechanics methods, such as MM+, are often used for initial geometry optimization before more intensive calculations are performed. bsu.byresearchgate.net For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the most stable conformers.
Molecular dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time. rsc.org An MD simulation would involve placing the this compound molecule in a simulation box, often solvated with water molecules to mimic physiological conditions, and then calculating the forces between atoms using a force field (e.g., AMBER, CHARMM). By integrating Newton's laws of motion, the trajectory of each atom can be tracked over time. This allows for the study of the molecule's flexibility, the stability of different conformations, and its interaction with the solvent, providing a dynamic picture of its behavior. researchgate.net
In Silico Prediction of Molecular Interactions and Binding Affinities
Molecular docking is a prominent in silico technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. mdpi.com This method is central to drug discovery and involves predicting both the preferred binding orientation and the binding affinity of the ligand. indexcopernicus.com
The process begins with the three-dimensional structures of both the ligand and the target protein. The ligand's geometry is optimized, often using a force field like MMFF94. mdpi.com Docking software then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site. Each orientation is scored based on a function that estimates the free energy of binding. The resulting docking score provides a prediction of the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com Analysis of the top-scoring poses reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. mdpi.comresearchgate.net
Table 3: Hypothetical Molecular Docking Results for this compound with a Bacterial Protein Target Note: This table is a fictional representation to demonstrate the typical output of a molecular docking study.
| Parameter | Description |
|---|---|
| Protein Target | S. aureus DNA Gyrase Subunit B |
| Binding Affinity (Docking Score) | -7.5 kcal/mol |
| Hydrogen Bonds Formed | 2 |
| Key Interacting Residues | ASN 46, GLY 101 |
| Other Interactions | Hydrophobic interactions with VAL 71, ALA 75 |
Structure Activity Relationship Sar and Structural Modification Studies of N 2 Methylbutyl Benzamide Derivatives
Systematic Variation of Substituents on the Benzene (B151609) Ring and Alkyl Chain of N-(2-methylbutyl)benzamide
Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for the biological effects of a compound. For this compound derivatives, this involves altering substituents on both the aromatic benzene ring and the N-alkyl chain to observe the impact on activity.
Research into benzamide (B126) derivatives has shown that modifications to the benzene ring are critical for activity. For instance, in studies of related benzamides as histone deacetylase (HDAC) inhibitors, the presence of a substituent at the 2-position of the phenyl ring was found to be important for anti-proliferative activity. nih.gov Conversely, introducing a chlorine atom or a nitro group onto the same benzene ring was shown to significantly decrease this activity. nih.gov
In a different context, exploring analogues of TBPB, a selective M1 allosteric agonist, revealed how substitutions on a benzyl (B1604629) moiety affect efficacy. While many changes to the metabolically sensitive 2-methyl group led to a decrease in M1 agonism or efficacy, some substitutions yielded interesting results. nih.gov For example, a 2-nitrobenzyl analogue proved more potent than the parent compound, although with reduced agonism. nih.gov An analogue with a 2-CF3 group also showed a promising profile with good potency and a high degree of agonism. nih.gov
Modifications to the N-alkyl chain also play a pivotal role. The "2-methylbutyl" group itself is a source of chirality and lipophilicity, which are key determinants of biological activity. Studies on related structures have shown that even minor changes, such as removing the 2-methyl group, can result in an analogue with a comparable activity profile, suggesting that this specific methyl group may not be essential in all contexts. nih.gov However, attempts to replace it with other chemical moieties often resulted in a significant loss of potency, efficacy, or both. nih.gov
The following table summarizes the effects of systematic variations on a related benzamide scaffold, illustrating the principles of SAR.
| Compound/Modification | Target/Assay | Result |
| Introduction of 5-Cl on benzyl moiety | M1 Agonism | Maintained degree of agonism, but lost ~5-fold in efficacy. nih.gov |
| Removal of 2-Me group from benzyl moiety | M1 Agonism | Comparable activity to the parent compound. nih.gov |
| 2-nitrobenzyl analogue | M1 Agonism | More potent (EC50 = 120 nM), but agonism fell to 42%. nih.gov |
| 2-CF3 benzyl analogue | M1 Agonism | Potent (EC50 = 410 nM) with high agonism (82%). nih.gov |
| Introduction of Chlorine or Nitro-group on phenyl ring | Antiproliferative Activity | Largely decreases activity. nih.gov |
This table is generated based on data for related benzamide structures to illustrate SAR principles.
Influence of Stereochemistry on the Biological Activity Profiles of this compound Analogues
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs biological activity. longdom.org The N-(2-methylbutyl) group in the parent compound contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). These enantiomers can exhibit vastly different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral. longdom.orgnih.gov
The differential activity of enantiomers is a well-established principle in drug development. longdom.org One enantiomer may fit perfectly into a receptor's binding site and elicit a strong response, while the other may bind weakly or not at all. nih.gov In some cases, one enantiomer is responsible for the desired therapeutic effect, while the other might be inactive, contribute to side effects, or even have an opposing action.
For this compound analogues, it is therefore essential to synthesize and test each enantiomer separately. This allows for the identification of the "eutomer" (the more active enantiomer) and provides a clearer understanding of the structural requirements for optimal interaction with the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sphinxsai.com This approach allows researchers to predict the activity of new, unsynthesized molecules and to gain insight into the structural features that are most important for their function.
A QSAR study on a series of N-(2-Aminophenyl)-benzamide derivatives, which share the core benzamide structure, illustrates the process. In this study, various physicochemical, electronic, and structural descriptors were calculated for each molecule in the dataset. sphinxsai.com These descriptors quantify properties like:
LogP: The logarithm of the partition coefficient, indicating lipophilicity.
Molecular Weight (MW): The mass of the molecule.
H-bond acceptors/donors: The number of atoms capable of accepting or donating hydrogen bonds.
Apol: The sum of atomic polarizabilities, related to the molecule's ability to form instantaneous dipoles.
Rotlbonds: The number of rotatable bonds, an indicator of molecular flexibility. sphinxsai.com
Statistical methods such as Genetic Function Approximation (GFA) and Partial Least Squares (PLS) were then used to build equations that relate these descriptors to the observed biological activity (expressed as pIC50). sphinxsai.com The resulting models demonstrated that descriptors like LogP, molecular weight, the number of hydrogen-bond acceptors, and polarizability played a vital role in determining the inhibitory activity of these benzamide derivatives against Histone deacetylase 2. sphinxsai.com
A highly predictive 3D-QSAR model was also generated using Molecular Field Analysis (MFA), which considers the 3D steric and electrostatic fields around the molecules. This model yielded a high correlation coefficient (r² = 0.927) and strong predictive power, indicating its reliability for guiding the design of new, more potent inhibitors. sphinxsai.com Applying similar QSAR methodologies to this compound analogues could significantly accelerate the optimization process by prioritizing the synthesis of compounds with the highest predicted activity.
| QSAR Descriptor | Influence on Biological Activity (Example from N-(2-Aminophenyl)-Benzamide study) |
| LogP (Lipophilicity) | A key factor influencing activity. sphinxsai.com |
| Molecular Weight (MW) | Plays a vital role in the biological activity. sphinxsai.com |
| H-bond Acceptors | The number of acceptors is important for interaction with the target. sphinxsai.com |
| Apol (Polarizability) | The sum of atomic polarizabilities contributes to the activity. sphinxsai.com |
| Rotatable Bonds | The number of rotatable bonds affects molecular flexibility and binding. sphinxsai.com |
This table is based on a QSAR study of related benzamide derivatives and illustrates the types of descriptors relevant to this compound analogues.
Bioisosteric Replacements and Their Effects on Pharmacological Profiles
Bioisosterism is a strategy in medicinal chemistry used to design new compounds by replacing a specific atom or functional group with another that has similar physical or chemical properties, leading to a similar biological response. benthamscience.com This technique is often employed to improve a molecule's potency, selectivity, metabolic stability, or pharmacokinetic properties. nih.govchem-space.com
The amide bond in this compound is a common target for bioisosteric replacement because it can be susceptible to hydrolysis by enzymes in the body. chemrxiv.org Common bioisosteres for the amide group include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govchemrxiv.orgmdpi.com These groups can mimic the key features of the amide bond, such as its planarity, dipole moment, and ability to participate in hydrogen bonding, while offering improved metabolic stability. nih.gov
For example, a study focused on improving the pharmacokinetics of dopamine (B1211576) D4 receptor ligands successfully replaced a metabolically unstable amide linker with a 1,2,3-triazole. The resulting analogues maintained high affinity and selectivity for the receptor while showing significantly improved metabolic stability in both rat and human liver microsomes. chemrxiv.org
Another strategy involves replacing aromatic rings. The benzene ring, while often crucial for binding, can sometimes lead to poor metabolic stability or high lipophilicity. chem-space.com Saturated, conformationally rigid bicyclic structures can be used as bioisosteric replacements for a benzene ring to enhance properties like water solubility while retaining biological activity. chem-space.com
The following table presents common bioisosteric replacements for functional groups relevant to the this compound scaffold.
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, mimics planarity and dipole moment. nih.govmdpi.com |
| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability and pharmacokinetics. chemrxiv.org |
| Benzene Ring | Saturated Bicyclic Rings | Enhanced water solubility, decreased lipophilicity. chem-space.com |
| tert-Butyl Group | Trifluoromethyl-cyclopropane | Mimics bulky, non-polar character with potentially different metabolic profile. chem-space.com |
This table illustrates common bioisosteric replacement strategies applicable to drug design.
Mechanistic Insights into Biological Interactions of N 2 Methylbutyl Benzamide and Its Analogues
Investigations into Enzyme Inhibition Mechanisms (e.g., Histone Deacetylase Inhibitors)
Benzamide (B126) derivatives have been extensively investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in gene expression regulation. nih.gov The core mechanism involves the benzamide group acting as a zinc-binding group (ZBG), which is crucial for interacting with the zinc ion in the active site of Zn²⁺-dependent HDACs (Classes I, II, and IV). nih.govnih.gov
The selectivity and potency of these inhibitors are highly dependent on the substituents on the benzamide scaffold. nih.gov For instance, studies on 2-substituted benzamides have shown that subtle changes to the substituent can dramatically alter subtype selectivity. nih.gov A 2-methylamino benzamide was identified as a highly selective HDAC3 inhibitor with an IC50 of 41 nM, demonstrating over 366-fold selectivity against HDAC1. nih.gov In contrast, the removal of the methyl group, resulting in a 2-amino-6-fluorobenzamide, led to a compound that inhibited HDAC1, 2, and 3 with only 4-fold selectivity between HDAC1 and HDAC3. nih.gov
Further research has highlighted that the 2-aminobenzamide (B116534) moiety is a key structural feature for potent inhibition of Class I HDACs. nih.govdrugbank.com Derivatives lacking this specific group were found to be completely devoid of Class I HDAC inhibitory potency. nih.gov A novel series of inhibitors featuring an N-(2-aminophenyl)-benzamide unit linked to a chiral oxazoline (B21484) capping group demonstrated high potency and selectivity for HDAC3. drugbank.com One compound from this series, 15k, exhibited IC50 values of 80 nM, 110 nM, and 6 nM against HDAC1, HDAC2, and HDAC3-NCoR2, respectively, confirming its Class I selectivity. drugbank.com
The following table summarizes the inhibitory activity of selected benzamide analogues against different HDAC isoforms.
| Compound Class | Substituent/Feature | Target HDAC | IC50 (nM) | Selectivity | Reference |
| 2-Substituted Benzamide | 2-methylamino | HDAC3 | 41 | >366-fold over HDAC1 | nih.gov |
| 2-Substituted Benzamide | 2-cyclopropyl | HDAC3 | 170 | 147-fold over HDAC1 | nih.gov |
| 2-Substituted Benzamide | 2-methylthio | HDAC3 | 30 | >300-fold over other isoforms | nih.gov |
| N-(2-aminophenyl)-benzamide | Chiral oxazoline cap (15k) | HDAC1 | 80 | Class I selective | drugbank.com |
| N-(2-aminophenyl)-benzamide | Chiral oxazoline cap (15k) | HDAC2 | 110 | Class I selective | drugbank.com |
| N-(2-aminophenyl)-benzamide | Chiral oxazoline cap (15k) | HDAC3-NCoR2 | 6 | Class I selective | drugbank.com |
Exploration of Receptor Binding and Modulation Mechanisms by N-(2-methylbutyl)benzamide Derivatives
Derivatives of benzamide have been shown to interact with various G protein-coupled receptors, acting as agonists, antagonists, or modulators. The mechanism of action often involves specific interactions with amino acid residues within the receptor's binding pocket.
Dopamine (B1211576) Receptors : Studies on substituted benzamide ligands targeting the D4 dopamine receptor have revealed that ring substituents can indirectly mediate interactions with transmembrane helix 7. nih.gov
Sigma Receptors : The sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone, is another target for benzamide derivatives. mdpi.com Docking studies of a benzamide derivative (compound 2) into the S1R binding site showed a conformational shift that enhanced ionic interaction with Asp126 and maintained a key salt bridge with Glu172. mdpi.com This new orientation also allowed for an additional hydrogen bond with Tyr103, potentially contributing to its improved affinity. mdpi.com These compounds generally consist of a heterocyclic core linked to a benzylmethylamine moiety. mdpi.com
Serotonin (5-HT) Receptors : N-benzyltryptamines, which are structurally related to benzamides, have been evaluated for their binding and functional activity at human 5-HT2 receptor subtypes. researchgate.net While some compounds showed affinities in the 10–100 nanomolar range for 5-HT2A receptors, functional assays revealed they were full agonists at the 5-HT2C receptor but had low efficacy at the 5-HT2A subtype. researchgate.net
Cannabinoid Receptors : The immunosuppressant mycophenolate mofetil was identified as a potent and selective activator of the cannabinoid receptor 2 (CB2). mdpi.com Radioligand binding assays indicated a non-competitive interaction with the site occupied by the standard agonist [3H]CP55,940. mdpi.com
The interaction of these compounds is typically quantified using radioligand binding assays, which determine the affinity (Ki) of a ligand for a receptor. nih.gov
Mechanistic Studies of Antimicrobial Activity of this compound Analogues
Benzamide derivatives have demonstrated significant antimicrobial properties, with mechanisms targeting both bacteria and fungi. nanobioletters.comresearchgate.net
The antibacterial action of benzamide analogues often involves the disruption of essential cellular structures and processes. A primary target is the bacterial cell wall, a rigid structure composed of peptidoglycan that is vital for cell survival. libretexts.org The biosynthesis of peptidoglycan is a multi-step process that includes the synthesis of monomers in the cytoplasm, their transport across the cell membrane, and their incorporation into the existing cell wall via transglycosylation and transpeptidation reactions. nih.govnih.gov
Some benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been found to exert their antibacterial effect by inhibiting the assembly of the FtsZ protein. researchgate.net FtsZ is a crucial protein that forms the Z-ring at the site of cell division; its disruption stalls the division process and leads to bacterial death. researchgate.net One such compound, N-(4-sec-butylphenyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole-4-carboxamide (BT-benzo-29), was shown to disassemble the Z-ring in Bacillus subtilis and inhibit the assembly and GTPase activity of purified FtsZ. researchgate.net
Studies on various benzamide derivatives have reported their efficacy against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity. nanobioletters.comresearchgate.net
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 5a | B. subtilis | 25 | 6.25 | nanobioletters.comresearchgate.net |
| Compound 5a | E. coli | 31 | 3.12 | nanobioletters.comresearchgate.net |
| Compound 6b | B. subtilis & E. coli | 24 | 6.25 & 3.12 | nanobioletters.comresearchgate.net |
| Compound 6c | B. subtilis & E. coli | 24 | 6.25 & 3.12 | nanobioletters.comresearchgate.net |
| Ni(II) complex with thiazole (B1198619) ligand | MRSA, E. coli, E. faecalis | N/A | 1.95 | mdpi.com |
Benzamide analogues have also been developed as potent antifungal agents against phytopathogenic fungi, which cause significant crop losses. nih.govfrontiersin.org The mechanism of action often involves disruption of the fungal cell membrane or inhibition of spore germination.
One study synthesized a series of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives and tested them against six phytopathogenic fungi. nih.gov Many of these derivatives showed good activity, with structure-activity relationship (SAR) analysis revealing that the presence of fluorine or chlorine on the benzene (B151609) ring significantly improved antifungal activity. nih.gov For example, compound 6h displayed excellent activity against Alternaria alternata with an EC50 value of 1.77 µg/mL, superior to the commercial fungicide myclobutanil. nih.gov
Another synthetic amide, 2-chloro-N-phenylacetamide, was found to have a likely mechanism of action involving binding to ergosterol (B1671047) on the fungal plasma membrane of Aspergillus flavus. scielo.br This interaction disrupts membrane integrity, leading to fungal cell death. scielo.br Additionally, this compound inhibited conidial germination. scielo.br A different study on N-(butylcarbamothioyl) benzamide (BTU-01) against Cryptococcus neoformans also pointed towards an effect on the plasma membrane's fluidity. frontiersin.org
| Compound | Target Organism | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Compound 6h | Alternaria alternata | 1.77 | N/A | nih.gov |
| Compound 6k | Various fungi | 0.98 - 6.71 | N/A | nih.gov |
| Compound 6e | Alternaria solani | 1.90 | N/A | nih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | N/A | 16 - 256 | scielo.br |
| N-(butylcarbamothioyl) benzamide | Cryptococcus neoformans | N/A | 31.25 - 62.5 | frontiersin.org |
Interactions with Other Biological Targets and Pathways
Beyond direct enzyme inhibition and receptor binding, N-substituted benzamides have been shown to modulate crucial cellular signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov Certain N-substituted benzamides have been found to inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov Interestingly, studies have indicated that these compounds can induce apoptosis (programmed cell death) through a mechanism that is separate from their inhibition of NF-κB activation. nih.gov
Advanced Applications and Future Research Trajectories for N 2 Methylbutyl Benzamide
Utilization in Chemical Biology as Molecular Probes
The development of molecular probes is crucial for elucidating complex biological processes. These tools enable researchers to interrogate and manipulate biological systems with high precision. The benzamide (B126) core is a versatile scaffold for the design of such probes, and N-(2-methylbutyl)benzamide could be functionalized to serve in this capacity.
Benzamide derivatives are known to be useful for stereochemical studies. For instance, the benzamide chromophore is widely employed in circular dichroism to determine the stereochemistry of primary amines. nih.govresearchgate.net The interaction of these derivatives with biological macromolecules can provide insights into the topology of binding sites. The N-(2-methylbutyl) group in this compound introduces a chiral center, which could be exploited to develop probes with stereospecific recognition properties.
Future research could focus on synthesizing fluorescently labeled or biotinylated analogs of this compound. These modified compounds could be used in a variety of applications, such as fluorescence microscopy to visualize specific cellular compartments or in affinity chromatography to isolate and identify novel protein targets. The lipophilic nature of the 2-methylbutyl group might facilitate membrane permeability, making these probes particularly useful for studying intracellular processes.
To illustrate the potential data from such research, the following table outlines hypothetical binding affinities of a fluorescently labeled this compound probe with a panel of protein kinases, a common target class for benzamide-based inhibitors.
Table 1: Illustrative Binding Affinities of a Fluorescent this compound Probe
| Target Protein | Binding Affinity (Kd, nM) | Cellular Localization |
|---|---|---|
| Kinase A | 50 | Cytoplasm |
| Kinase B | 250 | Nucleus |
| Kinase C | >10,000 | Membrane |
Potential in Functional Materials Science through Self-Assembly Properties
The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for the creation of functional materials. The amide functional group is well-known for its ability to form strong, directional hydrogen bonds, which are a key driving force in many self-assembling systems. The interplay of hydrogen bonding, π-π stacking of the benzene (B151609) rings, and van der Waals interactions of the alkyl chains can lead to the formation of diverse supramolecular architectures such as fibers, ribbons, and gels.
While the self-assembly of N-alkylbenzamides is not as extensively studied as that of other benzamide derivatives, the structural features of this compound suggest a propensity for forming ordered aggregates. The branched 2-methylbutyl group could influence the packing of the molecules in a supramolecular assembly, potentially leading to the formation of chiral nanostructures. The chirality of the building block could be translated to the macroscopic level, resulting in materials with interesting optical or mechanical properties.
Future research in this area could involve studying the self-assembly of this compound in various solvents and under different conditions (e.g., temperature, concentration) to explore the range of possible nanostructures. Characterization of these assemblies using techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and X-ray diffraction (XRD) would provide insights into their morphology and molecular packing. The resulting materials could have applications in areas such as chiral separations, catalysis, and biomedical engineering.
The following table provides a hypothetical summary of the self-assembly behavior of this compound in different solvents.
Table 2: Hypothetical Self-Assembly Behavior of this compound
| Solvent | Resulting Morphology | Dominant Intermolecular Interaction |
|---|---|---|
| Toluene | Nanofibers | π-π stacking and Hydrogen bonding |
| Hexane | Crystalline needles | van der Waals interactions |
| Chloroform | Organogel | Entangled fibrous network |
Innovative Design of Novel Benzamide Scaffolds for Targeted Research Applications
The benzamide scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. nih.govnih.gov The ability to readily modify the benzene ring and the amide substituent allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This compound can be envisioned as a starting point for the design of novel benzamide-based compounds with tailored biological activities.
For example, the benzene ring of this compound could be functionalized with various substituents to introduce new interactions with a biological target. The introduction of hydrogen bond donors or acceptors, or groups that can participate in electrostatic interactions, could significantly enhance binding affinity and selectivity. Furthermore, the 2-methylbutyl group could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a particular binding pocket.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of new derivatives. nih.gov These approaches can help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the discovery of new therapeutic agents. For instance, benzamide derivatives have been explored as glucokinase activators for the treatment of diabetes and as inhibitors of histone deacetylases for cancer therapy. nih.govnih.gov
The table below presents a hypothetical set of this compound analogs and their inhibitory activity against a hypothetical enzyme target, illustrating a potential structure-activity relationship study.
Table 3: Illustrative Structure-Activity Relationship of this compound Analogs
| Compound | R1 (para-substituent) | R2 (N-substituent) | IC50 (µM) |
|---|---|---|---|
| This compound | -H | 2-methylbutyl | 15.2 |
| Analog 1 | -Cl | 2-methylbutyl | 5.8 |
| Analog 2 | -OCH3 | 2-methylbutyl | 25.1 |
| Analog 3 | -H | n-pentyl | 30.5 |
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity (>95%) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
Answer:
Key techniques and spectral markers:
- ¹H NMR :
- IR :
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 206.1 (calculated for C₁₂H₁₇NO) .
Advanced: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structure solution?
Answer:
Refinement workflow :
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
Structure solution : SHELXD (direct methods) for phase determination .
Refinement : SHELXL for least-squares optimization, incorporating anisotropic displacement parameters for non-H atoms .
Q. Challenges :
Q. Example data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R1 (I > 2σ(I)) | 0.045 |
| C–O bond length | 1.224 Å |
Advanced: What computational approaches are used to study intermolecular interactions and electronic properties of this compound derivatives?
Answer:
Q. Key findings :
- Intermolecular hydrogen bonds : N–H···O=C interactions stabilize crystal packing (distance: 2.8–3.0 Å) .
- π-π stacking : Aromatic rings contribute to lattice energy (distance: 3.5–4.0 Å) .
Advanced: How do structural modifications to the benzamide scaffold influence biological activity, as observed in HDAC inhibition studies?
Answer:
Structure-activity relationships (SAR) :
- Substituent effects :
- Bioactivity assays :
Q. Optimization strategies :
- Introduce chelating groups (e.g., hydroxamates) to enhance metal-binding in HDAC active sites .
- Adjust alkyl chain length to balance solubility and potency .
Advanced: How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?
Answer:
Common discrepancies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
